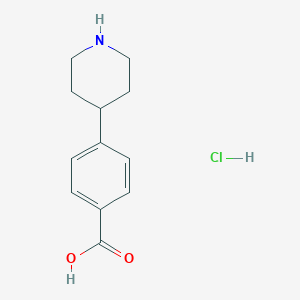

4-(Piperidin-4-YL)benzoic acid hydrochloride

Overview

Description

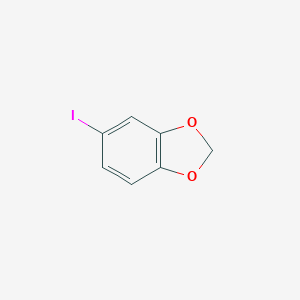

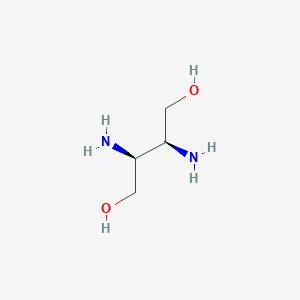

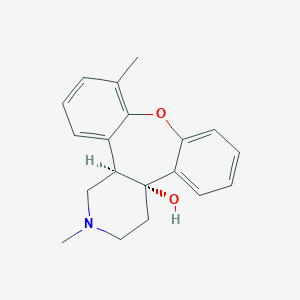

4-(Piperidin-4-yl)benzoic acid hydrochloride, commonly referred to as PBAH, is an organic compound that is commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a molecular weight of 257.68 g/mol and a melting point of 128-130°C. PBAH is a derivative of benzoic acid and is synthesized from the reaction of 4-piperidinol and benzoic acid in the presence of hydrochloric acid. This compound has a wide range of applications in scientific research and in laboratory experiments due to its ability to act as a buffer, chelating agent, and to stabilize and solubilize proteins.

Scientific Research Applications

DNA Interaction and Drug Design

Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a basis for rational drug design. These compounds, including piperazine derivatives, are used for fluorescent DNA staining and have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Analytical and Environmental Studies

Studies on nitisinone, a compound with a piperidine structure, focus on its stability and degradation products. This research has implications for environmental monitoring and pharmaceutical stability testing (Barchańska et al., 2019).

Food and Feed Additives

Benzoic acid, structurally related to the compound , is studied for its role as an antibacterial and antifungal preservative in foods and feeds. Research explores its impact on gut functions, highlighting its potential to improve digestion, absorption, and the gut barrier (Mao et al., 2019).

Antifungal Applications

Compounds from Piper species, including prenylated benzoic acid derivatives, exhibit antifungal activities. These findings support the potential of structurally related compounds in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).

Pharmacokinetics and Drug Interactions

Research on benzoic acid derivatives, including pharmacokinetic analysis, offers insights into dietary exposures and interspecies uncertainty. This work is crucial for understanding the metabolic and dosimetric variations across different species, which has implications for safety assessments and regulatory standards (Hoffman & Hanneman, 2017).

Properties

IUPAC Name |

4-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYZHFWAUQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598550 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-84-4 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)